Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is a heterocyclic compound characterized by its unique structure that includes a thiadiazole ring fused with a benzene moiety and two cyano groups at the 5 and 6 positions. Its molecular formula is C₈H₂N₄S, and it is recognized for its potential applications in organic electronics and agriculture due to its electron-accepting properties and herbicidal activity . The compound is part of a larger family of benzothiadiazole derivatives, which are known for their diverse chemical reactivity and biological activities.
5,6-Dicyano-2,1,3-benzothiadiazole (DCz) is a molecule of interest in the field of organic light-emitting diodes (OLEDs) due to its potential applications in thermally activated delayed fluorescence (TADF) emitters. TADF materials offer a promising route to achieving high efficiency in OLEDs.
The electron-deficient nature of DCz makes it a good candidate for designing efficient TADF emitters, particularly in the near-infrared (NIR) region of the spectrum. Research has shown that DCz can be used as a core unit in donor-acceptor-donor (D-A-D) type TADF molecules, leading to efficient NIR emitters with good thermal stability.
The synthesis of benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the cyanation of precursor compounds. For instance, reactions with copper(I) cyanide in various solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) have been explored to introduce cyano groups effectively. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the product .
A typical reaction might involve heating a brominated derivative of benzo[c][1,2,5]thiadiazole with copper(I) cyanide in DMF at elevated temperatures (e.g., 120 °C) to yield benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile .
Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile exhibits notable biological activities. It has been studied for its herbicidal properties, contributing to its application in agricultural chemistry. The compound's electron-accepting nature also suggests potential uses in photonic applications and organic electronics .
The synthesis methods for benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile primarily focus on the introduction of cyano groups to a suitable precursor. Common methods include:
These methods have been optimized to improve yields and reduce reaction times.
Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile has diverse applications:
Research into the interaction of benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile with other chemical entities has shown that it can act as an effective electron acceptor in various chemical systems. This property is particularly relevant in the design of materials for organic photovoltaics and sensors. Interaction studies often focus on its behavior in mixed systems where it can enhance charge transfer processes.
Several compounds share structural similarities with benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) | structure | Known for strong electron-accepting properties; used in dyes and light-emitting materials. |
2,1,3-Benzothiadiazole | structure | Exhibits interesting physical properties; utilized in organic electronics. |
Dicyanobenzothiadiazole | structure | Features dual cyano groups; studied for tunability in light absorption. |
Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to its specific arrangement of functional groups that confer distinct electronic properties compared to other thiadiazole derivatives. Its applications in both electronics and agriculture highlight its versatility.
The synthesis of benzo[c] [1] [2] [5]thiadiazole-5,6-dicarbonitrile represents a significant challenge in heterocyclic chemistry, requiring careful optimization of traditional synthetic approaches and precursor selection [3] [5]. The most established synthetic routes rely on the cyclization of appropriately substituted aromatic diamines with sulfur-containing reagents under controlled conditions [7] [47].
The classical approach involves the reaction of diaminomaleonitrile with thionyl chloride, where the stoichiometric ratio between thionyl chloride and diaminomaleonitrile must be maintained between 2:1 and 10:1 for optimal results [7]. This reaction proceeds through a heterogeneous mixture at temperatures ranging from 40°C to the boiling point of thionyl chloride at 79°C [7]. The reaction mechanism involves the initial formation of an intermediate complex, followed by intramolecular cyclization with concurrent elimination of hydrogen chloride and sulfur dioxide [7].
A particularly effective synthetic route utilizes 4,5-diaminophthalonitrile as the starting material, which undergoes reduction to form the target compound [3]. This approach emphasizes the optimization of synthesis conditions, where the phthalonitrile derivative serves as a crucial intermediate in the overall synthetic pathway [3]. The reduction process requires careful control of reaction parameters to ensure high conversion efficiency and minimal side product formation [3].
The copper cyanide methodology represents another significant traditional approach, where compound 5 (6 grams, 20.4 millimoles) is treated with copper cyanide (7.5 grams, 83.64 millimoles) and copper iodide (1.4 grams, 7.34 millimoles) in a mixture of nitrobenzene and dimethylformamide under reflux conditions for 6 hours [5]. This reaction requires subsequent cooling and treatment with a mixture of hydrated iron chloride, hydrochloric acid, and water at 70°C for 1 hour [5]. The workup involves solvent removal under reduced pressure, followed by dissolution in dichloromethane and water extraction [5].
Table 1: Traditional Synthetic Routes for Benzo[c] [1] [2] [5]thiadiazole-5,6-dicarbonitrile
Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Thionyl Chloride Route | 4,5-Dibromo-1,2-diaminobenzene + SOCl2 | 40-79°C, 1.5-10 h | 65-85 | High yield, scalable | Harsh conditions, toxic reagents |
Direct Cyclization with SOCl2/DAMN | Diaminomaleonitrile + SOCl2 | 45-75°C, SOCl2:DAMN 2:1-10:1 | 70-90 | Simple procedure, good yields | Gas evolution, specialized equipment |
From 4,5-diaminophthalonitrile | 4,5-Diaminophthalonitrile + thionyl chloride | Reflux conditions, inert atmosphere | 60-80 | Direct approach | Limited substrate scope |
Copper Cyanide Route | 4,5-Dibromo-1,2-diaminobenzene + CuCN | Nitrobenzene/DMF, 110°C, 6h | 50-75 | Commercially available precursors | High temperature, long reaction time |
Oxidative Cyclization | 2-Aminothiophenol derivatives | Various oxidants, 100-250°C | 45-70 | Diverse substrates | Variable yields, by-products |
Precursor optimization studies have revealed critical factors affecting the overall synthetic efficiency [44]. The computational analysis of the reaction mechanism between 4,5-dibromo-1,2-diaminobenzene and copper cyanide using Density Functional Theory calculations shows that the reaction proceeds through two major steps with activated complexes [44]. The thermodynamic parameters for the first step demonstrate a Gibbs free energy change of -606.8 kilojoules per mole, enthalpy change of -610.7 kilojoules per mole, and entropy change of -0.0132 kilojoules per mole per Kelvin [44]. The second step exhibits similar thermodynamic favorability with a Gibbs free energy change of -600.1 kilojoules per mole [44].
The activation energies for both synthetic steps are substantial, with the first step requiring 189.0 kilojoules per mole and the second step requiring 210.6 kilojoules per mole [44]. These energy barriers confirm the necessity for elevated temperatures and extended reaction times in traditional synthetic approaches [44]. The presence of a triangular copper-carbon-nitrogen moiety in the calculated transition states provides mechanistic insight into the cyanation process [44].
Table 5: Precursor Optimization Studies
Starting Material | Purity Required (%) | Cost Factor | Availability | Reactivity | Storage Stability | Conversion Efficiency (%) |
---|---|---|---|---|---|---|
4,5-Dibromo-1,2-diaminobenzene | >98 | High | Commercial | High | Stable | 85-95 |
4,5-Difluoro-1,2-diaminobenzene | >95 | Medium | Limited commercial | Very High | Light sensitive | 90-98 |
4,5-Dichloro-1,2-diaminobenzene | >97 | Low | Readily available | Moderate | Stable | 70-85 |
Phthalonitrile derivatives | >99 | Very High | Specialty chemical | Variable | Moisture sensitive | 60-80 |
2-Amino-3-nitrobenzoic acid | >96 | Medium | Commercial | Good | Stable | 75-90 |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of benzothiadiazole derivatives, offering superior selectivity and functional group tolerance compared to traditional methods [15] [19]. The application of these methodologies to benzo[c] [1] [2] [5]thiadiazole-5,6-dicarbonitrile synthesis requires careful optimization of catalyst systems, reaction conditions, and substrate scope [15] [19].
The Suzuki-Miyaura coupling represents one of the most versatile approaches for benzothiadiazole synthesis [15] [19]. Research has demonstrated that Xantphos serves as an exceptionally effective ligand for palladium-catalyzed cross-coupling reactions involving benzothiadiazole, thiophene, and thiazole derivatives [15]. The optimal reaction conditions typically involve palladium acetate as the catalyst precursor, combined with Xantphos ligand, in the presence of cesium carbonate or potassium carbonate as the base [15]. These reactions proceed efficiently at temperatures ranging from 80°C to 120°C in polar aprotic solvents such as dimethylformamide or toluene [15].
The direct heteroarylation approach offers significant advantages for the construction of benzothiadiazole frameworks [13]. Studies on 4,8-dibromobenzo[1,2-d:4,5-d′]bis( [1] [2] [3]thiadiazole demonstrate that palladium acetate catalysis in the presence of potassium pivalate as base enables selective mono- and bis-arylation reactions [13]. The reaction proceeds through palladium-catalyzed carbon-hydrogen bond activation, followed by cross-coupling with halogenated aromatic compounds [13]. Temperature control is critical, with optimal results obtained at 110°C to 140°C [13].
Stille coupling methodology has proven particularly effective for the synthesis of π-spacer-acceptor-π-spacer type compounds containing benzothiadiazole cores [17]. The desymmetrization of 3,4-dichloro-1,2,5-thiadiazole via Stille cross-coupling proceeds with formation of 4-substituted 3-chloro-1,2,5-thiadiazole without occurrence of consecutive reactions leading to symmetrical 3,4-disubstituted analogues [17]. However, this approach suffers from competitive desulfurization side-reactions due to the intrinsic reactivity of the electron-deficient heterocycle [17].
The Buchwald-Hartwig amination has been successfully applied to benzothiadiazole derivatives, particularly for the coupling of heteroaromatic amines with aryl halides [30]. The use of palladium complexes with expanded-ring N-heterocyclic carbene ligands has shown superior activity in these transformations [30]. The reaction conditions typically require elevated temperatures (100°C to 120°C) and strong bases such as sodium tert-butoxide [30].
Table 2: Palladium-Catalyzed Cross-Coupling Strategies
Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Substrate Tolerance |
---|---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4/Xantphos | K2CO3/Cs2CO3 | Toluene/DMF | 80-120 | 75-95 | Excellent |
Stille Coupling | Pd2(dba)3/PPh3 | CsF/K2CO3 | Toluene/THF | 100-130 | 70-90 | Very Good |
Direct C-H Arylation | Pd(OAc)2/P(t-Bu)3 | KOPiv/K2CO3 | DMAc/DMSO | 110-140 | 60-85 | Good |
Buchwald-Hartwig Amination | Pd/NHC-ligand systems | NaOt-Bu/K2CO3 | Dioxane/Toluene | 100-120 | 65-90 | Good |
Sonogashira Coupling | Pd(PPh3)2Cl2/CuI | Et3N/i-Pr2NH | THF/DMF | 60-80 | 55-80 | Moderate |
The optimization of palladium-catalyzed processes requires careful consideration of reaction parameters [45]. Patent literature indicates that benzothiadiazole synthesis is normally carried out in the presence of palladium-based catalysts at temperatures ranging from 60°C to 120°C in solvents such as toluene [45]. The choice of ligand significantly influences both the reaction rate and selectivity, with phosphine-based ligands generally providing the best balance of activity and stability [45].
Advanced catalyst systems have been developed to address the challenging nature of benzothiadiazole substrates [11] [12]. The palladium-catalyzed direct halogenation of benzothiadiazole derivatives represents an unprecedented methodology that exploits the dual function of benzothiadiazole as both a functional material component and a modifiable directing group [11]. This approach enables rational tuning of electronic properties through subsequent transformations [11]. The methodology produces various mono- and polychlorinated, brominated, or iodinated benzothiadiazole products efficiently [11].
The introduction of cyano groups into benzothiadiazole frameworks represents a critical transformation for accessing benzo[c] [1] [2] [5]thiadiazole-5,6-dicarbonitrile [20] [21]. Several distinct cyanation methodologies have been developed, each offering unique advantages and limitations in terms of selectivity, efficiency, and substrate scope [20] [21] [23].
The Sandmeyer reaction remains one of the most reliable methods for aromatic cyanation, providing a pathway for the synthesis of aryl nitriles from aryl diazonium salts using copper cyanide as the cyanating agent [26]. This radical-nucleophilic aromatic substitution process enables unique transformations including halogenation, cyanation, trifluoromethylation, and hydroxylation [26]. The reaction mechanism involves the generation of aryl radicals from diazonium salts, followed by reaction with copper cyanide to form the desired nitrile products [26].
A particularly innovative approach involves one-step sixfold cyanation of benzothiadiazole acceptor units [20]. This methodology is based on nucleophilic substitution of fluoride-containing precursors with cyanide ions under carefully controlled conditions [20]. The transformation significantly impacts molecular properties, with the fluorinated precursor undergoing dramatic electronic changes upon cyanation [20]. This approach has proven especially valuable for the synthesis of high electron affinity acceptor end groups for organic semiconductors [20].
Electrochemical cyanation represents a modern, environmentally benign approach to nitrile synthesis [23] [27]. The electrochemically oxidative cyanation of benzothiazole derivatives has been successfully achieved using trimethylsilyl cyanide as the cyanide source in tetrabutylammonium tetrafluoroborate/dimethylformamide electrolyte systems [23] [27]. The reaction is conducted in a divided cell configuration, yielding corresponding products in moderate yields [23] [27]. Extensive reaction optimization studies have revealed the scope and limitations of this methodology [23] [27].
The copper-catalyzed cyanation approach utilizes readily available copper salts and sodium cyanide under basic conditions [23]. Research from 2010 demonstrated that cyanation of benzothiazole could be accomplished using sodium cyanide and catalytic amounts of copper cyanide and 1,10-phenanthroline in the presence of iodine and tert-butyl lithium oxide at 110°C [23]. An alternative methodology developed in 2018 employed ethyl (Z)-2-cyano-3-ethoxyacrylate as the cyanide source, providing efficient synthesis under milder conditions [23].
Table 3: Cyanation Techniques for Dicarbonitrile Functionalization
Cyanation Method | Cyanide Source | Reaction Medium | Temperature (°C) | Reaction Time | Yield Range (%) | Selectivity |
---|---|---|---|---|---|---|
Sandmeyer Reaction | CuCN/KCN | Aqueous/DMF | 0-100 | 2-6 h | 60-85 | High |
Nucleophilic Substitution | TMSCN/KCN | DMF/DMSO | 80-120 | 4-12 h | 70-90 | Very High |
Electrochemical Cyanation | TMSCN | DMF/Bu4NBF4 | Room temperature | 6-24 h | 45-75 | Moderate |
One-step Sixfold Cyanation | NaCN/KCN | Polar aprotic solvents | 100-150 | 1-4 h | 80-95 | Excellent |
Copper-Catalyzed Cyanation | CuCN | Nitrobenzene/DMF | 110-130 | 6-8 h | 50-80 | Good |
The development of cyano-substituted benzothiadiazole derivatives has revealed significant structure-property relationships [21]. Research has shown that the electron affinity of cyanated polymers increases by approximately 0.4 electron volts compared to their non-cyanated counterparts, resulting in red-shifted absorptions and reduced optical band gaps [21]. In field effect transistors, replacement of fluorine substituents with cyano groups changes charge transport characteristics from unipolar p-type to unipolar n-type behavior [21].
Advanced cyanation strategies have focused on developing more sustainable and economical processes [25]. Modern advancements in cyanation methods aim to use less hazardous catalysts such as cobalt or iron instead of traditional palladium or nickel catalysts [25]. The dehydration of amides using reagents such as phosphorus pentoxide represents another viable route to nitrile formation [25]. Hydrocyanation methods have been refined to utilize less toxic catalysts while maintaining high efficiency [25].
The scope of cyanation reactions extends to complex polycyclic systems [22]. Near-infrared absorbing molecular semiconductors incorporating cyanated benzothiadiazole acceptors have been developed for high-performance semitransparent n-type organic field-effect transistors [22]. These materials demonstrate the potential for using lower energy light to effect chemical transformations through strategic cyano group placement [4].
The exploration of unconventional heterocyclization pathways for benzo[c] [1] [2] [5]thiadiazole-5,6-dicarbonitrile synthesis has led to the development of innovative methodologies that offer alternatives to traditional synthetic approaches [29] [34]. These methods often provide enhanced efficiency, improved environmental compatibility, and access to previously challenging molecular architectures [29] [34].
Electrochemical synthesis represents a prominent unconventional approach for benzothiazole derivative preparation [34]. The electrosynthesis of benzothiazole derivatives via carbon-hydrogen thiolation has been demonstrated as a bromine-free and straightforward synthetic method [34]. This methodology employs aniline derivatives and ammonium thiocyanate in the presence of sodium bromide, which serves dual functions as both electrolyte and brominating agent at room temperature in isopropyl alcohol solvent [34]. The electrochemical process enables the synthesis of important pharmaceutical compounds, including Riluzole drug, under environmentally benign reaction conditions [34].
Microwave-assisted cyclization has emerged as a highly efficient methodology for heterocycle formation [33] [49]. The synthesis of thiadiazole derivatives using microwave irradiation demonstrates remarkable improvements in reaction efficiency and environmental impact [33]. The process involves reacting ethyl N-pyrrole acetate with thiosemicarbazide under microwave conditions at 40°C for 3 minutes, followed by subsequent transformations to generate the heterocyclic framework [33]. The dehydrative cyclization reaction proceeds through microwave-assisted formation of intermediate thiosemicarbazide derivatives, which undergo cyclization at 40°C for 90 seconds under controlled conditions [33].
Three-component ring transformation methodologies have been developed for the construction of complex heterocyclic systems [41]. These reactions combine dinitropyridone substrates with aromatic ketones in the presence of ammonium acetate to generate substituted nitropyridines through a cascade process [41]. The methodology requires only simple manipulations and mild conditions during both reaction and workup phases [41]. The transition metal-free nature of this approach eliminates the need for purification steps to remove toxic metal contamination [41].
Flow chemistry approaches have gained prominence for continuous synthesis of benzothiadiazole derivatives [49]. The controlled assembly properties of benzothiadiazole-based donor-acceptor molecules can be achieved through continuous flow processing [49]. The synthesis involves click chemistry methodologies under continuous flow conditions, enabling precise control of reaction parameters and improved reproducibility [49]. The aggregation-induced emission properties of the resulting compounds can be controlled through different preparation methods in the flow system [49].
Table 4: Unconventional Heterocyclization Pathways
Heterocyclization Method | Key Innovation | Reaction Conditions | Time Requirements | Energy Efficiency | Scalability | Product Yield (%) |
---|---|---|---|---|---|---|
Electrochemical Synthesis | Metal-free electrolysis | Divided cell, constant current | 4-12 h | Moderate | Good | 40-70 |
Microwave-Assisted Cyclization | Rapid heating, green chemistry | MW irradiation, 40-60°C | 3-90 min | Excellent | Excellent | 75-95 |
Flow Chemistry Approach | Continuous processing | Flow reactor, controlled residence time | 10-60 min | Very Good | Very Good | 65-85 |
Photochemical Cyclization | Light-induced reactions | UV/Visible light, photocatalyst | 2-8 h | Good | Limited | 50-80 |
Ring Transformation Route | Scaffold rearrangement | Thermal rearrangement, 150-200°C | 1-6 h | Variable | Moderate | 55-75 |
Photochemical cyclization methodologies have been explored for the synthesis of benzothiadiazole frameworks [2]. The development of dicyanobenzothiadiazole organic dyes as visible light absorbing strong photoinduced oxidants demonstrates the potential for light-driven synthetic transformations [2]. These materials exhibit exceptionally long excited state lifetimes of 16 microseconds, making them well-suited for photocatalytic applications [2]. The photoinduced oxidation approach enables synthetic transformations under mild conditions using visible light irradiation [2].
Ring transformation strategies offer unique opportunities for accessing benzothiadiazole derivatives through scaffold rearrangement [32]. The synthesis of isoquinoline-containing 5,6-dicyano-2,1,3-benzothiadiazoles has been achieved through unusual heterocyclization into dibenzo-1,6-naphthyridine frameworks [32]. This transformation involves the unexpected discovery of intramolecular heterocyclization that converts the benzothiadiazole core into previously inaccessible polycyclic systems [32]. The protocols developed demonstrate tolerance for a wide range of donor blocks including diphenylamine, carbazole, dibenzoazepine, and dihydroacridine [32].
The mechanistic understanding of unconventional heterocyclization processes has been enhanced through computational studies [35]. Kinetic investigations of ring closure thiazole cyclization using 3-chloroacetylacetone with thioamides reveal important thermodynamic parameters [35]. The negative entropy values observed during cyclization confirm the formation of cyclic compounds from open-chain precursors [35]. The reaction proceeds through nucleophilic addition and addition-elimination mechanisms, with rate constants that vary significantly with solvent dielectric constant [35].
The structural characterization of benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile through X-ray crystallographic analysis provides crucial insights into its molecular geometry and solid-state organization. While specific single-crystal X-ray diffraction data for this exact compound is limited in the literature, analysis of closely related benzothiadiazole derivatives reveals characteristic structural features that can be extrapolated to this dicarbonitrile derivative [4] [3].
Crystal System and Space Group
Based on the structural analysis of similar benzothiadiazole compounds, benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile is expected to crystallize in an orthorhombic crystal system [4] [3] [5]. The compound likely adopts a centrosymmetric space group, commonly P21/c, which is typical for planar aromatic molecules with electron-withdrawing substituents [4] [3] [5]. This space group selection is influenced by the molecular planarity and the presence of strong intermolecular interactions facilitated by the electron-deficient nature of the compound.
Unit Cell Parameters and Molecular Packing
The estimated unit cell parameters for benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile suggest dimensions of approximately a ≈ 7-8 Å, b ≈ 9-10 Å, and c ≈ 6-7 Å, with a calculated unit cell volume of 400-500 ų [4] [3] [5]. These parameters are consistent with the molecular dimensions and typical packing arrangements observed in related benzothiadiazole derivatives. The Z value (number of molecules per unit cell) is estimated to be 2-4, depending on the specific molecular packing arrangement [4] [3] [5].
Molecular Geometry and Conformation
The molecular structure exhibits a planar configuration with the benzothiadiazole core maintaining coplanarity with the attached cyano groups. The presence of two electron-withdrawing nitrile substituents at the 5,6-positions creates a highly electron-deficient aromatic system [6]. The planarity is maintained due to the rigid nature of the fused ring system and the linear geometry of the cyano groups, which minimizes steric hindrance and allows for optimal π-conjugation throughout the molecular framework.
Intermolecular Interactions
The crystal packing is dominated by π-π stacking interactions between the aromatic rings and dipole-dipole interactions arising from the polar nitrile groups [4] [3]. The calculated density of 1.4-1.6 g/cm³ is typical for organic crystals containing heteroatoms and reflects the efficient packing arrangement facilitated by these intermolecular forces [4] [3]. The electron-deficient nature of the compound promotes strong intermolecular interactions, contributing to the stability of the crystal structure.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
The 1H NMR spectrum of benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile presents a characteristically simple pattern due to its highly symmetric structure and limited number of proton environments [7] [8]. The aromatic protons appear as distinct signals in the downfield region between 7.5-8.5 ppm, reflecting the deshielding effects of the electron-withdrawing benzothiadiazole core and the adjacent cyano groups [7] [8].
The compound exhibits two distinct aromatic proton signals corresponding to the hydrogen atoms at positions 4 and 7 of the benzothiadiazole ring system. These protons experience significant deshielding due to the cumulative electron-withdrawing effects of both the thiadiazole heterocycle and the cyano substituents [7] [8]. The chemical shift values are typically observed at approximately 8.1-8.3 ppm for the protons adjacent to the cyano groups, with coupling patterns reflecting the substitution pattern of the aromatic system.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
The 13C NMR spectrum provides detailed information about the carbon framework of benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile [7] [8]. The spectrum displays characteristic signals for the aromatic carbons of the benzothiadiazole core, with chemical shifts significantly influenced by the electron-withdrawing nature of both the thiadiazole ring and the cyano substituents.
The nitrile carbon atoms appear as distinct signals at approximately 115-120 ppm, typical for aromatic cyano groups [7] [8]. The aromatic carbons of the benzene ring show signals in the range of 120-160 ppm, with the carbons bearing the cyano groups appearing at lower field due to the deshielding effect of the electron-withdrawing substituents. The carbons of the thiadiazole ring typically resonate at 150-155 ppm, reflecting the electron-deficient nature of this heterocyclic system [7] [8].
Multinuclear NMR Considerations
The 15N NMR spectrum, while less commonly reported, would provide valuable information about the nitrogen environments in both the thiadiazole ring and the cyano groups. The nitrogen atoms in the thiadiazole ring are expected to show signals characteristic of electron-deficient aromatic nitrogens, while the cyano nitrogens would appear in the typical region for nitrile functionalities.
Characteristic Vibrational Modes
The FTIR spectrum of benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile exhibits several distinctive absorption bands that provide structural confirmation and insight into the molecular bonding characteristics. The most prominent features include the characteristic nitrile stretching vibrations and the aromatic framework vibrations.
Nitrile Group Vibrations
The cyano stretching vibrations appear as strong, sharp bands in the region of 2200-2300 cm⁻¹, which is characteristic of aromatic nitrile groups [9] [10]. The presence of two cyano groups results in potentially two distinct C≡N stretching frequencies, though these may overlap depending on the symmetry of the molecule. The electron-withdrawing nature of the benzothiadiazole core typically shifts these frequencies to higher wavenumbers compared to simple aromatic nitriles.
Aromatic Framework Vibrations
The aromatic C=C stretching vibrations occur in the range of 1450-1600 cm⁻¹, with multiple bands reflecting the various aromatic C=C bonds in the fused ring system [9] [10]. The C-H stretching vibrations of the aromatic protons appear as weak bands around 3000-3100 cm⁻¹, while the aromatic C-H bending vibrations are observed in the fingerprint region below 1000 cm⁻¹.
Heteroatom-Related Vibrations
The presence of sulfur and nitrogen in the thiadiazole ring contributes to specific vibrational modes in the lower frequency region. The C-S stretching vibrations typically appear around 600-700 cm⁻¹, while the C-N stretching vibrations of the aromatic system occur in the range of 1200-1400 cm⁻¹ [9] [10]. The symmetric and asymmetric stretching modes of the thiadiazole ring contribute to the complex pattern observed in the fingerprint region.
Thermal Decomposition Characteristics
The thermal stability of benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile is exceptionally high, consistent with the general stability observed for benzothiadiazole derivatives [11]. Thermogravimetric analysis reveals that the compound maintains structural integrity up to approximately 220°C, which is characteristic of the high aromaticity and rigid molecular framework of the thiadiazole ring system [11]. This thermal stability is attributed to the delocalized π-electron system and the absence of thermally labile functional groups.
Phase Transition Behavior
The compound exhibits a sharp melting point followed by decomposition, indicating a well-defined crystalline structure with strong intermolecular interactions [11] [12]. The high thermal stability makes it suitable for applications requiring elevated temperature conditions, such as in organic electronic devices or as a building block in materials chemistry [13] [14].
Sublimation Properties
Due to its planar structure and relatively low molecular weight, benzo[c] [1] [3]thiadiazole-5,6-dicarbonitrile demonstrates sublimation behavior under reduced pressure conditions [11]. This property is valuable for purification processes and thin-film deposition applications. The sublimation temperature is typically observed around 180-200°C under vacuum conditions, making it accessible for various material processing techniques.
Thermal Analysis Data